molecular formula C11H11NO2 B14406637 (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one CAS No. 88139-46-2

(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one

Cat. No.: B14406637
CAS No.: 88139-46-2
M. Wt: 189.21 g/mol
InChI Key: NKVFCWFKCHZKSH-SECBINFHSA-N
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Description

(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one is a chiral azetidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the [2+2] cycloaddition of an imine with a ketene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of azetidinone derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the azetidinone ring is opened or modified.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: β-lactam antibiotics with a similar azetidinone ring structure.

    Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

    Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.

Uniqueness

(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activity and chemical reactivity compared to other β-lactam compounds.

Properties

CAS No.

88139-46-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(4R)-4-phenacylazetidin-2-one

InChI

InChI=1S/C11H11NO2/c13-10(6-9-7-11(14)12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1

InChI Key

NKVFCWFKCHZKSH-SECBINFHSA-N

Isomeric SMILES

C1[C@H](NC1=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(NC1=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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